molecular formula C14H11NO3S B14493469 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide CAS No. 63113-47-3

1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide

Cat. No.: B14493469
CAS No.: 63113-47-3
M. Wt: 273.31 g/mol
InChI Key: DUFYHECNSAZARW-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide is a chemical compound belonging to the benzisothiazolone family. This compound is characterized by a benzisothiazole ring fused with a sulfone group and a 4-methylphenyl substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield for various examples . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, resulting in high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring and the 4-methylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzisothiazolones, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide include:

  • 1,2-Benzisothiazol-3(2H)-one
  • 2-Phenyl-1,2-benzisothiazol-3(2H)-one
  • 2-Methyl-1,2-benzisothiazol-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63113-47-3

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(4-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)19(15,17)18/h2-9H,1H3

InChI Key

DUFYHECNSAZARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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